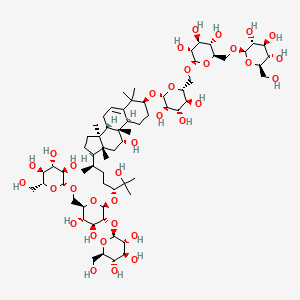

Mogroside VI A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mogroside VI A is a triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound is known for its intense sweetness, which is significantly higher than that of sucrose. This compound is part of a family of mogrosides, which are natural sweeteners with various health benefits, including antioxidative, anti-inflammatory, and blood glucose modulation effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of mogroside VI A involves the extraction of mogrosides from the fruit of Siraitia grosvenorii. The process typically includes maceration, filtration, and purification steps. The extraction is often performed using solvents such as ethanol or water. The purified extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Macroporous resins are commonly used for the separation and enrichment of mogrosides. The adsorption properties of these resins are optimized to achieve high purity and yield. For instance, HZ 806 resin has been shown to offer excellent adsorption and desorption capacities for mogroside V, which can be further processed to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Mogroside VI A undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the structure and enhancing the bioactivity of the compound.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts to attach sugar moieties to the mogroside structure .

Major Products Formed

The major products formed from the chemical reactions of this compound include various glycosylated derivatives and oxidized forms. These products exhibit different levels of sweetness and bioactivity, making them valuable for various applications .

Applications De Recherche Scientifique

Mogroside VI A has a wide range of scientific research applications:

Chemistry: It is used as a natural sweetener in food chemistry and as a model compound for studying glycosylation reactions.

Biology: this compound exhibits antioxidative and anti-inflammatory properties, making it a subject of interest in biological research.

Medicine: The compound has potential therapeutic applications in managing diabetes, obesity, and cancer due to its ability to modulate blood glucose levels and exhibit anticancer activity.

Industry: This compound is used in the food and beverage industry as a non-caloric sweetener and flavor enhancer

Mécanisme D'action

Mogroside VI A exerts its effects through various molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α), which plays a crucial role in regulating mitochondrial biogenesis and oxidative metabolism. This activation leads to increased antioxidant enzyme activity and reduced oxidative stress. Additionally, this compound modulates the expression of nuclear respiratory factor-1 (NRF-1) and mitochondrial transcription factor A (TFAM), further enhancing mitochondrial function and protecting against cellular damage .

Comparaison Avec Des Composés Similaires

Mogroside VI A is part of a family of mogrosides, which include mogroside IV, mogroside V, and mogroside VI. These compounds share a similar triterpene glycoside structure but differ in the number and position of glycosylated sugar moieties. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and bioactivity. Other similar compounds include:

Mogroside IV: Known for its moderate sweetness and antioxidative properties.

Mogroside V: The most abundant and sweetest mogroside, widely used as a natural sweetener.

Mogroside VI: Similar to this compound but with slight structural differences that affect its sweetness and bioactivity

Propriétés

Formule moléculaire |

C66H112O34 |

|---|---|

Poids moléculaire |

1449.6 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)99-61-55(100-60-54(87)46(79)40(73)30(20-69)94-60)49(82)43(76)33(97-61)23-90-57-51(84)45(78)39(72)29(19-68)93-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(70)17-65(25,64)7)11-14-36(62(26,2)3)98-59-53(86)48(81)42(75)32(96-59)22-91-58-52(85)47(80)41(74)31(95-58)21-89-56-50(83)44(77)38(71)28(18-67)92-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60+,61+,64+,65-,66+/m1/s1 |

Clé InChI |

LEXMIJUWSYGUOM-QHOFTYMRSA-N |

SMILES isomérique |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)C)O)C)C |

SMILES canonique |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)C)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)

![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)